2-Methoxyethinyl estradiol

Übersicht

Beschreibung

2-Methoxyethinyl estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases. It is a metabolite of estradiol and 2-hydroxyestradiol, specifically the 2-methyl ether of 2-hydroxyestradiol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethinyl estradiol typically involves the methylation of 2-hydroxyestradiol. This process can be achieved through the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxyethinyl estradiol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxyethinyl estradiol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other biologically active compounds.

Biology: Studied for its effects on cell proliferation, apoptosis, and angiogenesis.

Medicine: Investigated for its therapeutic potential in treating various cancers, including breast cancer, prostate cancer, and liver cancer.

Industry: Used in the development of drug delivery systems and as a component in pharmaceutical formulations.

Wirkmechanismus

2-Methoxyethinyl estradiol exerts its effects through multiple mechanisms:

Microtubule Disruption: It disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis.

Inhibition of Angiogenesis: It prevents the formation of new blood vessels by inhibiting the activity of hypoxia-inducible factor 1-alpha and other angiogenic factors.

Stimulation of Apoptosis: It induces programmed cell death in cancer cells through the activation of apoptotic pathways.

Vasodilation: It acts as a vasodilator, relaxing blood vessels and improving blood flow.

Vergleich Mit ähnlichen Verbindungen

2-Methoxyethinyl estradiol is unique compared to other similar compounds due to its specific chemical structure and biological activity. Some similar compounds include:

2-Hydroxyestradiol: A precursor to this compound with similar but less potent biological effects.

4-Methoxyestradiol: Another methoxy derivative of estradiol with different biological activities.

Biologische Aktivität

2-Methoxyethinyl estradiol (2-ME2) is a natural metabolite of estradiol, recognized for its diverse biological activities, particularly in cancer treatment and angiogenesis inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

2-ME2 is the 2-methyl ether of 2-hydroxyestradiol, which is formed through the O-methylation of catechol estrogens by catechol-O-methyltransferase (COMT) . Unlike estradiol, 2-ME2 exhibits significantly lower affinity for estrogen receptors (ERs), approximately 2000-fold less than estradiol . This unique characteristic allows it to exert biological effects that are largely independent of traditional estrogen receptor pathways.

Mechanisms of Action:

- Antiangiogenic Activity: 2-ME2 inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth. This effect is mediated through apoptosis induction in endothelial cells .

- Antiproliferative Effects: It demonstrates potent apoptotic activity against various cancer cell lines, contributing to its potential as an anticancer agent .

- Microtubule Stabilization: The compound stabilizes microtubules by inhibiting the colchicine-binding site, disrupting mitotic spindle formation in rapidly dividing cells .

Antitumor Activity

Research has shown that 2-ME2 effectively reduces tumor growth in various models. For instance, a study highlighted its efficacy in preventing tumor formation in breast cancer cell lines and its ability to induce apoptosis in these cells .

Case Studies:

- A Phase I clinical trial involving 15 patients with breast cancer demonstrated significant pain reduction and decreased analgesic use with dosages ranging from 200 to 1000 mg/day, indicating its potential as a supportive treatment in cancer care .

- Another Phase II trial on hormone-refractory prostate cancer patients showed stabilization or decline in prostate-specific antigen (PSA) levels at doses of 400 and 1200 mg/day, suggesting its therapeutic potential in prostate cancer management .

Cardiovascular Effects

Beyond its anticancer properties, 2-ME2 has been noted for its cardioprotective effects. It inhibits vascular smooth muscle cell proliferation, which could be beneficial in preventing vascular diseases .

Comparative Biological Activity

The following table summarizes the biological activity of various estrogen metabolites compared to 2-ME2:

| Compound | ER Binding Affinity | Apoptotic Activity | Angiogenesis Inhibition |

|---|---|---|---|

| Estradiol | High | High | Low |

| 2-Hydroxyestradiol | Moderate | Moderate | Moderate |

| 2-Methoxyestradiol | Very Low | High | High |

| 4-Hydroxyestradiol | Moderate | Low | Low |

Eigenschaften

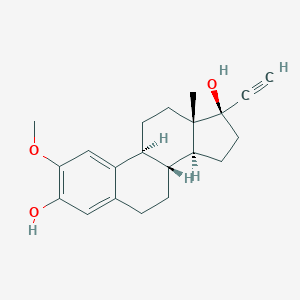

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-18(22)19(24-3)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGDXTWZJCEVEB-PVHGPHFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945075 | |

| Record name | 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22415-44-7 | |

| Record name | 2-Methoxy-17α-ethynylestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22415-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethinyl estradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022415447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.